molecular formula C20H22N2O6S B3326429 4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 253168-83-1

4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3326429
CAS No.: 253168-83-1
M. Wt: 418.5 g/mol
InChI Key: BHJUWEUNUCJYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with methylsulfonyl ethylamine to form an intermediate, which is then cyclized to produce the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Psoriasis Treatment

One of the most notable applications of this compound is its use in the treatment of psoriasis. A patent (DE60328974D1) describes its formulation for oral administration aimed at alleviating symptoms associated with this chronic skin condition. The compound's mechanism likely involves modulation of inflammatory pathways, making it a candidate for further clinical evaluation in dermatological therapies .

Anti-inflammatory Properties

Research indicates that derivatives of isoindole compounds often exhibit significant anti-inflammatory effects. The presence of the methylsulfonyl group enhances this activity, suggesting that 4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione could be effective in treating various inflammatory diseases beyond psoriasis, including rheumatoid arthritis and other autoimmune conditions.

Case Study: Efficacy in Psoriasis

In a controlled study involving animal models for psoriasis, the administration of the compound resulted in a marked reduction in psoriatic lesions compared to control groups. The study highlighted the compound's ability to inhibit keratinocyte proliferation and modulate cytokine production, which are critical factors in psoriasis pathogenesis .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related isoindole derivatives demonstrated that compounds with similar structures effectively reduced inflammation markers such as TNF-alpha and IL-6 in vitro. This suggests that this compound may have similar effects and warrants further exploration in inflammatory disease models .

Potential for Further Research

The unique structural features of this compound open avenues for further research into its pharmacological properties. Future studies could explore:

  • Synergistic Effects : Investigating the compound's efficacy when combined with other anti-inflammatory agents.
  • Mechanistic Studies : Elucidating the specific pathways through which it exerts its therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS Number: 253168-83-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on antitumor effects, pharmacokinetics, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O6S, with a molecular weight of approximately 418.46 g/mol. The structure features an isoindole core with various substituents that contribute to its biological properties.

PropertyValue
Molecular FormulaC20H22N2O6S
Molecular Weight418.46 g/mol
CAS Number253168-83-1
IUPAC Name4-amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]isoindoline-1,3-dione

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies conducted by the National Cancer Institute (NCI) revealed that the compound has a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 15.72 µM across various human tumor cell lines. Notably, it showed a high sensitivity towards colon cancer cell lines, with a selectivity index (SI) of 9.24 .

Case Study: NCI Screening

In a comprehensive screening involving approximately sixty cancer cell lines, the compound displayed varying levels of efficacy:

Cell LineMean GI50 (µM)Sensitivity Index
COLO 205 (Colon)15.729.24
MCF7 (Breast)22.346.12
A549 (Lung)30.455.00

These results indicate that the compound may be particularly effective in treating certain types of cancers.

The precise mechanism through which this compound exerts its antitumor effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular processes such as apoptosis and cell cycle regulation. The presence of the methylsulfonyl and methoxy groups in its structure is believed to enhance its interaction with biological targets involved in tumor growth and proliferation.

Pharmacokinetics

Pharmacokinetic studies highlight the compound's favorable drug-like properties, including good solubility and permeability profiles as assessed by SwissADME software . These characteristics are crucial for its potential development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione, and how can purity be optimized?

Methodological Answer:

  • Multi-step Synthesis : Start with functionalizing the isoindole-dione core via nucleophilic substitution or coupling reactions. For example, describes a related isoindole-dione derivative synthesized using a multi-step protocol involving azetidine ring formation and styryl group introduction.
  • Purity Optimization : Use orthogonal purification methods (e.g., column chromatography followed by recrystallization) and monitor reactions with HPLC or LC-MS. Ensure anhydrous conditions for sulfonyl group incorporation to minimize side reactions.
  • Characterization : Validate structural integrity via 1H/ 13C^1 \text{H}/\ ^{13} \text{C} NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (referenced in for analogous compounds) .

Q. What analytical techniques are critical for characterizing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies : Perform accelerated degradation tests in buffers (pH 1–13) at 40–60°C for 2–4 weeks. Monitor degradation products via UPLC-PDA or LC-MS.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points and decomposition profiles.
  • Solid-State Stability : Employ X-ray powder diffraction (XRPD) to detect polymorphic transitions (as highlighted in for isoindole-dione solid forms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Standardization : Replicate experiments using standardized protocols (e.g., CLIA-certified kits for enzyme inhibition assays) and include positive controls (e.g., ’s solubility and molarity calculators for precise dosing).
  • Orthogonal Validation : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Data Interpretation : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) and consider assay-specific variables (e.g., cell line viability in ’s pyrido-pyrimidine bioactivity studies) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets, such as kinases or GPCRs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, incorporating solvent effects and flexible side chains.
  • MD Simulations : Run 100–200 ns molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-target complexes.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors (aligned with ’s emphasis on theory-driven methodology) .

Q. How can researchers design experiments to elucidate the metabolic pathways and potential toxicity of this compound?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors and analyze metabolites via LC-HRMS. Compare with cytochrome P450 inhibition assays.
  • Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in primary hepatocytes (as outlined in ’s safety protocols for structurally related compounds).
  • In Vivo Correlation : Validate findings in rodent models, prioritizing dose ranges based on in vitro IC50_{50} values .

Q. Data Contradiction Analysis

Q. How should discrepancies between in silico ADME predictions and experimental pharmacokinetic data be addressed?

Methodological Answer:

  • Parameter Refinement : Recalibrate computational models using experimental logD (octanol-water) and plasma protein binding data.
  • Permeability Assays : Perform Caco-2 or PAMPA assays to validate intestinal absorption predictions.
  • Mechanistic Insights : Investigate transporter-mediated uptake/efflux (e.g., P-gp inhibition assays) to explain deviations (see ’s isoindole-dione analogs for substrate-transporter interactions) .

Q. What experimental approaches can reconcile conflicting reports on the compound’s polymorphic forms?

Methodological Answer:

  • Crystallography : Use single-crystal X-ray diffraction to resolve ambiguous powder patterns (as in ’s azetidine-isoindole structure determination).
  • Variable-Temperature Studies : Conduct XRPD at 25–100°C to monitor phase transitions.
  • Solvent Screening : Recrystallize from 10+ solvent systems to identify stable polymorphs (guided by ’s solid-form optimization strategies) .

Q. Experimental Design Considerations

Q. What are best practices for designing dose-response studies to minimize off-target effects?

Methodological Answer:

  • Dose Range : Use 5–8 concentrations spanning 0.1× to 10× IC50_{50} (determined via pilot assays).
  • Counter-Screens : Include unrelated targets (e.g., kinases outside the target family) to assess selectivity.
  • Negative Controls : Incorporate vehicle-only and scrambled compound analogs (e.g., ’s use of inactive enantiomers in bioactivity studies).

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis steps.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression (aligned with ’s process control frameworks).
  • Green Chemistry : Replace hazardous solvents with safer alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .

Properties

IUPAC Name

4-amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJUWEUNUCJYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser. The reaction vessel was charged with (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine N-acetyl-L-leucine salt (25 g, 56 mmol, 98% ee), 3-acetamidophthalic anhydride (12.1 g 58.8 mmol), and glacial acetic acid (250 mL). The mixture was refluxed over night and then cooled to <50° C. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. The resulting solution was washed with water (250 mL×2), saturated aqeous NaHCO3 (250 mL×2), brine (250 mL×2), and dried over sodium sulphate. The solvent was evaporated in vacuo, and the residue recrystallized from a binary solvent containing ethanol (150 mL) and acetone (75 mL). The solid was isolated by vacuum filtration and washed with ethanol (100 mL×2). The product was dried in vacuo at 60° C. to a constant weight, affording 19.4 g (75% yield) of S-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-aminoisoindoline-1,3-dione with 98% ee. Chiral HPLC (15/85 EtOH/20 mM KH2PO4 @pH 3.5, Ultron Chiral ES-OVS from Agilent Technology, 150 mm×4.6 mm, 0.4 mL/min., @240 nm): 25.4 min (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%). 1H-NMR (CDCl3) δ:1.47 (t, 3H), 2.26 (s, 3H), 2.87 (s, 3H), 3.68-3.75 (dd, 1H), 3.85 (s, 3H), 4.07-4.15 (q, 2H), 4.51-4.61 (dd, 1H), 5.84-5.90 (dd, 1H), 6.82-8.77 (m, 6H), 9.46 (s, 1H). 13C-NMR (DMSO-d6) δ: 14.66, 24.92, 41.61, 48.53, 54.46, 55.91, 64.51, 111.44, 112.40, 115.10, 118.20, 120.28, 124.94, 129.22, 131.02, 136.09, 137.60, 148.62, 149.74, 167.46, 169.14, 169.48.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindoline-1,3-dione (710 mg, 1.58 mmol) and Pd/C (200 mg) in ethyl acetate/acetone (40 mL each) was shaken under H2 (50 psi) in a Parr Type Shaker for 5 hours. The suspension was filtered through a pad of magnesium sulfate. The filtrate was concentrated in vacuo to give an oil. The oil was stirred with ethyl acetate (a mL), hexane (2 mL) and ether (2 ML)for 1 h. The resulting suspension was filtered and the solid was dried in a vacuum oven to give 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-aminoisoindoline-1,3-dione as a yellow solid (550 mg, 83% yield): mp, 135.0-137.5° C.; 1H NMR (DMSO-d6); δ 1.32 (t, J=6.9 Hz, 3H, CH3), 3.00 (s, 3H, CH3), 3.73 (s, 3H, CH3), 4.00 (q, J=6.9 Hz, 2H, CH2), 4.08 (dd, J=4.2, 14.5 Hz, 1H, CHH), 4.36 (dd, J=10.8, 14.2 Hz, 1H, CHH), 5.72 (dd, J=4.1, 10.3 Hz, 1H, NCH), 6.51(br s, SH, NH2), 6.89-7.07 (m, 5H, Ar), 7.43 (t, J=7.4, Hz, 1H, Ar); 13C NMR (CDCl3) δ 14.68, 41.55, 48.62, 55.23, 55.93, 64.48, 110.70, 111.42, 112.52, 112.96, 120.38, 121.30, 129.95, 132.23, 135.37, 145.56, 148.56, 149.56, 168.19, 169.43; Anal Calcd for C20H22NO6S: C, 57.41; H, 5.30; N, 6.69. Found C, 57.11; H, 5.23; N, 6.43.
Name
ethyl acetate acetone
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione
4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione
4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione
4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione
4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione
4-Amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.